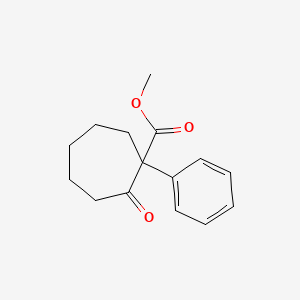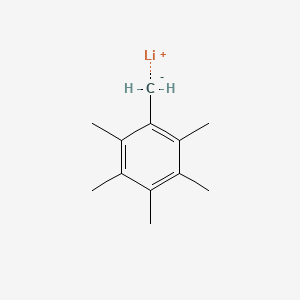![molecular formula C18H10Br2N2O6S B14263005 2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] CAS No. 158102-45-5](/img/structure/B14263005.png)
2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] is a complex organic compound characterized by its unique structure, which includes bromine, sulfonyl, and dihydroxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] typically involves multi-step organic reactions. One common method includes the bromination of 4,5-dihydroxyphenyl compounds followed by sulfonylation and subsequent nitrile formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactive nature of the intermediates involved.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl groups can be oxidized to quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties due to its ability to interfere with cellular pathways.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include oxidative stress and apoptosis, making it a potential candidate for anti-cancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Sulfonylbis[3-(3-chloro-4,5-dihydroxyphenyl)prop-2-enenitrile]
- 2,2’-Sulfonylbis[3-(3-fluoro-4,5-dihydroxyphenyl)prop-2-enenitrile]
Uniqueness
2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.
This detailed article provides a comprehensive overview of 2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile], covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
158102-45-5 |
|---|---|
Formule moléculaire |
C18H10Br2N2O6S |
Poids moléculaire |
542.2 g/mol |
Nom IUPAC |
3-(3-bromo-4,5-dihydroxyphenyl)-2-[2-(3-bromo-4,5-dihydroxyphenyl)-1-cyanoethenyl]sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C18H10Br2N2O6S/c19-13-3-9(5-15(23)17(13)25)1-11(7-21)29(27,28)12(8-22)2-10-4-14(20)18(26)16(24)6-10/h1-6,23-26H |
Clé InChI |
VBOBOVYYRHVGSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)O)Br)C=C(C#N)S(=O)(=O)C(=CC2=CC(=C(C(=C2)Br)O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


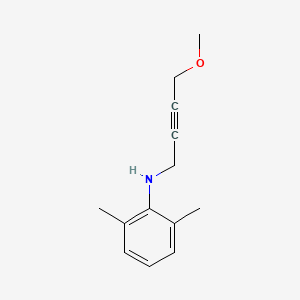
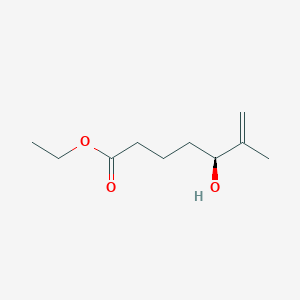
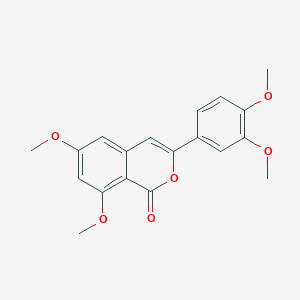
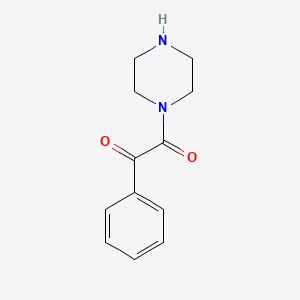
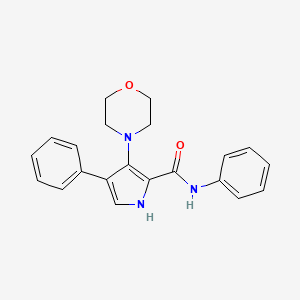
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)

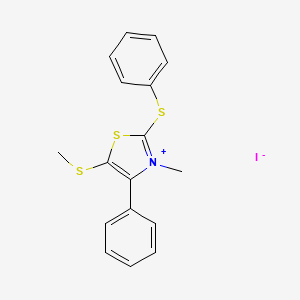

![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
